Solubility Profile of 2-[2-(Methoxymethyl)phenyl]acetic acid in Organic Solvents: A Predictive and Methodological Framework
Solubility Profile of 2-[2-(Methoxymethyl)phenyl]acetic acid in Organic Solvents: A Predictive and Methodological Framework
An In-Depth Technical Guide
Abstract
The solubility of an active pharmaceutical ingredient (API) or key intermediate is a critical physicochemical parameter that profoundly influences process development, formulation design, and bioavailability. This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of 2-[2-(Methoxymethyl)phenyl]acetic acid in a range of common organic solvents. Due to a lack of publicly available empirical data for this specific molecule, this document emphasizes a foundational, structure-based predictive analysis, drawing comparisons with closely related analogs. The core of this guide is a detailed, field-proven experimental protocol using the isothermal shake-flask method, which represents the gold standard for thermodynamic solubility measurement. This is supplemented by a validated HPLC-UV method for accurate quantification. This guide is intended for researchers, process chemists, and formulation scientists in the pharmaceutical and chemical industries, providing the necessary tools to generate reliable solubility data and make informed decisions in their development workflows.
Introduction
2-[2-(Methoxymethyl)phenyl]acetic acid (C₁₀H₁₂O₃) is an organic compound featuring a carboxylic acid moiety, a phenyl ring, and an ether linkage.[1] As a derivative of phenylacetic acid, it holds potential as a building block or intermediate in the synthesis of more complex molecules, including APIs. Understanding its solubility is paramount for optimizing reaction conditions, designing efficient crystallization and purification processes, and developing stable formulations. Poor solubility can create significant downstream challenges, including low reaction yields, difficult purification, and inadequate bioavailability in a final drug product.
This whitepaper establishes a predictive rationale for the solubility of this compound by dissecting its molecular structure and comparing it to known data for structural analogs. More importantly, it provides a robust, step-by-step methodology that enables scientific teams to generate precise and reproducible solubility data in-house.
Physicochemical Characterization
A thorough understanding of a compound's intrinsic properties is the first step in predicting its solubility behavior. The key physicochemical parameters for 2-[2-(Methoxymethyl)phenyl]acetic acid are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂O₃ | PubChem[1] |
| Molecular Weight | 180.08 g/mol | PubChem[1] |
| IUPAC Name | 2-[2-(methoxymethyl)phenyl]acetic acid | PubChem[1] |
| Predicted XlogP | 1.2 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 (from carboxylic acid) | - |
| Hydrogen Bond Acceptor Count | 3 (from carbonyl oxygen, hydroxyl oxygen, and ether oxygen) | - |
The predicted XlogP value of 1.2 suggests that the molecule has a relatively balanced hydrophilic-lipophilic character, indicating it is unlikely to be soluble in highly nonpolar solvents or exclusively in water, but will exhibit solubility across a range of solvents with intermediate polarity.
Theoretical Framework for Solubility Prediction
The principle of "like dissolves like" provides a qualitative but powerful tool for predicting solubility. This involves assessing the polarity and hydrogen bonding capabilities of both the solute (2-[2-(Methoxymethyl)phenyl]acetic acid) and the solvent.
Structural and Functional Group Analysis
The solubility behavior of the target molecule is dictated by the interplay of its three primary functional regions:
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Carboxylic Acid (-COOH): This is a highly polar, protic group. It can act as a hydrogen bond donor (via the -OH) and a hydrogen bond acceptor (via both oxygens). This group strongly favors interactions with polar and, particularly, polar protic solvents (e.g., alcohols).
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Phenyl Ring: This large aromatic ring is nonpolar and hydrophobic. It primarily interacts through van der Waals forces and will favor dissolution in solvents with aromatic or nonpolar character (e.g., toluene, chloroform).
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Methoxymethyl Group (-CH₂OCH₃): The ether linkage introduces a polar, aprotic feature. The oxygen atom can act as a hydrogen bond acceptor but not a donor. This group enhances solubility in polar aprotic solvents (e.g., acetone, ethyl acetate) compared to a simple alkyl chain.
Comparative Analysis with Structural Analogs
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Phenylacetic Acid (PAA): The parent compound, PAA, is known to be very soluble in lower-weight alcohols and acetone, fairly soluble in nonpolar toluene, and has limited solubility in water.[2][3] Its solubility in organic solvents like ethanol and ether is well-established.[4]
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2-Methoxyphenylacetic Acid: This analog adds a methoxy group to the phenyl ring. It is described as slightly soluble in water but soluble in ethanol and other organic solvents.[5] The presence of the polar ether group slightly enhances interactions with polar solvents compared to PAA.
Prediction for 2-[2-(Methoxymethyl)phenyl]acetic acid: Compared to 2-methoxyphenylacetic acid, our target molecule has a more flexible and slightly larger methoxymethyl group. This added ether functionality and conformational flexibility is expected to further enhance its interaction with a range of polar solvents. We can therefore predict the following solubility trends:
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High Solubility: Expected in polar protic solvents like methanol and ethanol, where the carboxylic acid can form strong hydrogen bonds. Also expected to be high in polar aprotic solvents like acetone and ethyl acetate.
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Moderate Solubility: Expected in solvents with mixed character, such as chloroform.
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Low to Moderate Solubility: Expected in aromatic, less polar solvents like toluene, driven by the phenyl ring.
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Low Solubility: Expected in highly nonpolar aliphatic solvents (e.g., hexane, heptane) where the polar groups cannot be effectively solvated.
The following diagram illustrates the logical relationship between the molecule's structure and solvent interactions.
Caption: Predicted interactions between functional groups and solvent classes.
Recommended Organic Solvents for Screening
For a comprehensive solubility profile, we recommend screening the compound in the following solvents, which cover a wide range of polarities and chemical functionalities.
| Class | Solvent | Rationale |
| Polar Protic | Methanol, Ethanol | Potential for strong hydrogen bonding with the carboxylic acid. |
| Polar Aprotic | Acetone, Ethyl Acetate, Acetonitrile | Solvates via dipole-dipole interactions; common processing solvents. |
| Chlorinated | Dichloromethane, Chloroform | Solvents of intermediate polarity, effective for many organic acids.[3] |
| Aromatic | Toluene | Assesses the contribution of the phenyl ring to solubility.[2] |
| Nonpolar Aliphatic | n-Heptane | Establishes a baseline for solubility in nonpolar environments. |
Experimental Protocol: Isothermal Shake-Flask Method
This protocol describes the definitive method for determining thermodynamic equilibrium solubility. The core principle is to generate a saturated solution by agitating an excess of the solid compound in the solvent at a constant temperature until equilibrium is reached.
Materials and Reagents
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2-[2-(Methoxymethyl)phenyl]acetic acid (solid, purity >98%)
-
Selected organic solvents (HPLC grade or equivalent)
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Glass vials (e.g., 4 mL or 8 mL) with PTFE-lined screw caps
-
Analytical balance (4 decimal places)
-
Vortex mixer
-
Thermostatically controlled shaker or incubator
-
Syringes (1 mL or 2 mL)
-
Syringe filters (0.22 µm or 0.45 µm, PTFE or other solvent-compatible material)
-
Volumetric flasks and pipettes for dilutions
-
HPLC system with UV detector
Step-by-Step Procedure
-
Preparation: Add an excess amount of solid 2-[2-(Methoxymethyl)phenyl]acetic acid to a pre-weighed glass vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium (e.g., 20-50 mg).
-
Solvent Addition: Add a known volume or mass of the selected organic solvent (e.g., 2.0 mL).
-
Equilibration: Securely cap the vials and place them in a shaker set to a constant temperature (e.g., 25 °C). Agitate vigorously for a predetermined period.
-
Causality Note: A 24-hour agitation period is typically sufficient to reach equilibrium. However, for a new compound, it is best practice to perform a time-to-equilibrium study by taking samples at various time points (e.g., 8, 24, 48, and 72 hours) to confirm that the measured concentration is no longer changing.
-
-
Phase Separation: After agitation, allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to allow undissolved solids to settle. This step is critical to avoid aspirating solid particles during sampling.
-
Sampling: Carefully withdraw a sample from the clear supernatant using a syringe.
-
Filtration: Immediately pass the sample through a syringe filter into a clean, pre-weighed vial.
-
Trustworthiness Note: This filtration step is mandatory to remove any microscopic, undissolved particles that would otherwise lead to an overestimation of solubility. The first few drops from the filter should be discarded to saturate the filter membrane and prevent analyte adsorption.
-
-
Dilution: Accurately weigh the filtered sample and dilute it with a suitable mobile phase to a concentration within the calibrated range of the analytical method. A dilution factor of 100x or 1000x is common.
-
Quantification: Analyze the diluted sample using a validated analytical method, such as the HPLC-UV method described below.
The following diagram outlines this experimental workflow.
Caption: Workflow for Isothermal Shake-Flask Solubility Determination.
Analytical Quantification: Example HPLC-UV Method
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Rationale: The phenyl ring in the molecule contains a chromophore, making UV detection a suitable and robust quantification technique.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Isocratic, 60:40 Acetonitrile:Water with 0.1% Formic Acid
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm
-
Column Temperature: 30 °C
-
Calibration: A multi-point calibration curve (typically 5-7 points) must be prepared using standards of known concentration to ensure linearity and accuracy. The R² value of the curve should be >0.999.
Data Presentation
The solubility results should be calculated and reported in standard units, typically mg/mL or mol/L. The data should be presented in a clear, tabular format for easy comparison across different solvents.
Table 1: Hypothetical Solubility Data for 2-[2-(Methoxymethyl)phenyl]acetic acid at 25 °C
| Solvent | Solubility (mg/mL) | Solubility (mol/L) |
| Methanol | Experimental Value | Calculated Value |
| Ethanol | Experimental Value | Calculated Value |
| Acetone | Experimental Value | Calculated Value |
| Ethyl Acetate | Experimental Value | Calculated Value |
| Acetonitrile | Experimental Value | Calculated Value |
| Dichloromethane | Experimental Value | Calculated Value |
| Toluene | Experimental Value | Calculated Value |
| n-Heptane | Experimental Value | Calculated Value |
Conclusion
While direct, published solubility data for 2-[2-(Methoxymethyl)phenyl]acetic acid is not currently available, a robust prediction of its behavior can be made through structural analysis and comparison with known analogs. The molecule is anticipated to exhibit high solubility in polar organic solvents (alcohols, ketones) and moderate solubility in less polar aromatic solvents. This guide provides the complete methodological framework required for any research or development team to generate high-quality, reliable, and defensible solubility data. Adherence to the detailed isothermal shake-flask protocol and validated HPLC quantification method will ensure data integrity, enabling informed decisions in process chemistry, drug development, and formulation science.
References
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Apelblat, A., & Manzurola, E. (2002). Solubility of Phenylacetic Acid, p-Hydroxyphenylacetic Acid, p-Aminophenylacetic Acid, p-Hydroxybenzoic Acid, and Ibuprofen in Pure Solvents. Journal of Chemical & Engineering Data, 47(5), 1149-1153. [Link]
-
Solubility of Things. (n.d.). Phenylacetic acid. Retrieved February 27, 2026, from [Link]
-
ResearchGate. (2025). Solubility of Phenylacetic Acid, p-Hydroxyphenylacetic Acid, p-Aminophenylacetic Acid, p-Hydroxybenzoic Acid, and Ibuprofen in Pure Solvents | Request PDF. [Link]
-
ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?. [Link]
-
PubChem. (n.d.). 2-Methoxyphenylacetic acid. National Center for Biotechnology Information. Retrieved February 27, 2026, from [Link]
-
Crawford, M. (1941). Molecular Compounds of Phenylacetic Acid and its Salts. Journal of the Chemical Society (Resumed), 259. [Link]
-
PubChem. (n.d.). Methyl 2-[2-(methoxymethyl)phenyl]acetate. National Center for Biotechnology Information. Retrieved February 27, 2026, from [Link]
-
University of Toronto Scarborough. (n.d.). Solubility. Chemistry Online @ UTSC. Retrieved February 27, 2026, from [Link]
-
University of Al-maarif, College of Pharmacy. (n.d.). Determination of Solubility Class. Retrieved February 27, 2026, from [Link]
-
Scribd. (n.d.). Procedure for Determining Solubility of Organic Compounds. Retrieved February 27, 2026, from [Link]
-
University of Babylon. (n.d.). 3. Determination of Solubility Class. Retrieved February 27, 2026, from [Link]
-
PubChemLite. (n.d.). 2-[2-(methoxymethyl)phenyl]acetic acid. Retrieved February 27, 2026, from [Link]
-
Tradeindia. (n.d.). 2-methoxy Phenyl Acetic Acid. Retrieved February 27, 2026, from [Link]
Sources
- 1. PubChemLite - 2-[2-(methoxymethyl)phenyl]acetic acid (C10H12O3) [pubchemlite.lcsb.uni.lu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. CAS 103-82-2: Phenylacetic acid | CymitQuimica [cymitquimica.com]
- 5. 2-methoxy Phenyl Acetic Acid at 3658.00 INR in Mumbai | A. B. Enterprises [tradeindia.com]
